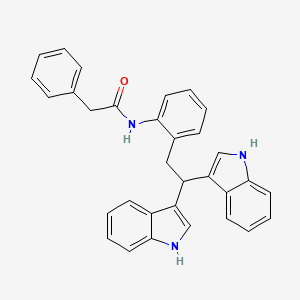
Benzyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by the presence of a benzyl group, a bromine atom at the 4th position, a methyl group at the 5th position, and a carboxylate ester at the 2nd position of the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Bromination: The starting material, 5-methyl-1H-pyrrole-2-carboxylate, undergoes bromination at the 4th position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.
Esterification: The resulting 4-bromo-5-methyl-1H-pyrrole-2-carboxylic acid is then esterified with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Benzyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group at the 5th position can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 4-substituted derivatives such as 4-azido-5-methyl-1H-pyrrole-2-carboxylate.
Oxidation: Formation of 4-bromo-5-carboxy-1H-pyrrole-2-carboxylate.
Reduction: Formation of benzyl 4-bromo-5-methyl-1H-pyrrole-2-methanol.
科学研究应用
Benzyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of Benzyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity. The bromine and benzyl groups may enhance its binding affinity and specificity towards these targets. The exact pathways involved can vary and are subject to ongoing research.
相似化合物的比较
Similar Compounds
- Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
- Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate
- Benzyl 4-bromo-1H-pyrrole-2-carboxylate
Uniqueness
Benzyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a benzyl group and a bromine atom, which confer distinct chemical reactivity and biological activity. The methyl group at the 5th position further differentiates it from other pyrrole derivatives, potentially affecting its steric and electronic properties.
属性
CAS 编号 |
89909-39-7 |
|---|---|
分子式 |
C13H12BrNO2 |
分子量 |
294.14 g/mol |
IUPAC 名称 |
benzyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H12BrNO2/c1-9-11(14)7-12(15-9)13(16)17-8-10-5-3-2-4-6-10/h2-7,15H,8H2,1H3 |
InChI 键 |
AYYDTCYVXKIJNM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(N1)C(=O)OCC2=CC=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


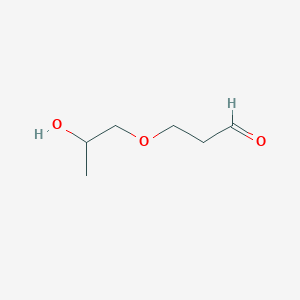

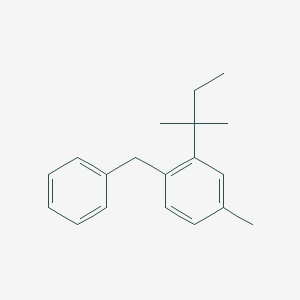

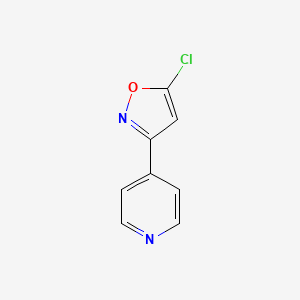
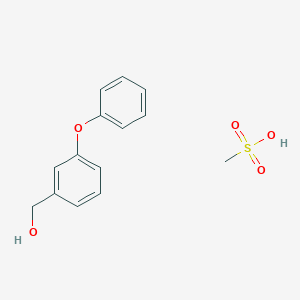
![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)

![4-(Octahydropyrazino[1,2-a]azepin-2(1H)-yl)butan-2-one](/img/structure/B14377511.png)


